AEOL-10150, chemically known as manganese(III) tetrakis[N‐N′‐diethylimidazolium‐2‐yl]porphyrin, is a low molecular weight, synthetic catalytic antioxidant. [, ] It belongs to the class of metalloporphyrins, specifically manganese porphyrins, designed to mimic the activity of the superoxide dismutase (SOD) enzyme. [, , , , , , , ] This compound exhibits a broad spectrum of antioxidant activity by catalytically scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). [, , , , , , , , ]
The synthesis of AEOL-10150 involves several sophisticated techniques typical for metalloporphyrin complexes. The process generally includes:
The synthetic methods have been optimized to enhance yield and purity, employing various spectroscopic techniques for characterization, including nuclear magnetic resonance and mass spectrometry.
AEOL-10150 has a complex molecular structure characteristic of manganese porphyrins. Its molecular formula is CHMnNO, indicating the presence of a manganese center coordinated by a porphyrin ring.
AEOL-10150 participates in several important chemical reactions:
The mechanism of action for AEOL-10150 primarily involves its role as a catalytic antioxidant:
Relevant data indicates that AEOL-10150 possesses a high degree of efficacy in reducing lipid peroxidation and enhancing cell survival rates following oxidative insults .
AEOL-10150 has promising applications in several scientific fields:
AEOL-10150 features a synthetic porphyrin macrocycle ligating a manganese ion in its central cavity (molecular formula: C₄₈H₅₆Cl₅MnN₁₂; CAS# 286475-30-7; MW: 1033.24 g/mol). The structure incorporates meso-tetrakis(N,N'-diethylimidazolium-2-yl) porphyrin ligands, creating a cationic complex with five chloride counterions (hence the designation "pentachloride") [3] [8]. This cationic nature enhances solubility in aqueous environments and facilitates interaction with negatively charged biological membranes and macromolecules. The manganese ion exists in the Mn(III) oxidation state, crucial for its catalytic redox cycling capabilities, enabling the compound to undergo reversible electron transfer reactions without permanent degradation [5] [8] [9].
The compound’s therapeutic efficacy stems from its ability to catalytically neutralize multiple damaging reactive species:
Unlike stoichiometric antioxidants (e.g., vitamins), AEOL-10150 functions catalytically, neutralizing thousands of ROS/RNS molecules per molecule of catalyst without being consumed. This provides a sustained antioxidant effect critical for therapeutic interventions in acute oxidative stress scenarios [1] [5] [9].
Beyond direct radical scavenging, AEOL-10150 modulates key signaling pathways implicated in inflammation and tissue damage. It significantly:
Table 1: Structural and Functional Properties of AEOL-10150
Property | Description | Biological Significance |
---|---|---|
Chemical Class | Manganese Metalloporphyrin (Mn(III) complex) | Basis for catalytic redox activity; stability under biological conditions. |
Core Activities | SOD mimic, Catalase mimic, Peroxynitrite scavenger, Lipid peroxidation inhibitor | Multi-target defense against diverse ROS/RNS implicated in tissue injury. |
Molecular Weight | 1033.24 g/mol | Influences biodistribution and tissue penetration. |
Key Structural Features | Tetrakis-diethylimidazolium porphyrin ring; Pentachloride salt | Cationic nature enhances solubility and interaction with cellular components; defines pharmacophore. |
Signaling Pathway Modulation | Inhibition of NF-κB; Downregulation of HIF-1α targets; Reduction of pro-inflammatory cytokines/chemokines. | Addresses secondary inflammatory cascades amplifying primary oxidative damage. |
The development of AEOL-10150 is rooted in the understanding of endogenous antioxidant enzymes. Native SOD enzymes (Cu/Zn-SOD, Mn-SOD) are essential cellular defenses but suffer limitations as therapeutic agents: large size (limiting tissue penetration), susceptibility to proteolysis, potential immunogenicity, and high production costs [5] [9]. Early research focused on hematoporphyrins and their metal complexes, revealing intrinsic but weak antioxidant properties. The discovery that synthetic metalloporphyrins could mimic SOD activity, particularly with Mn(III) centers, spurred rational design efforts to enhance potency, stability, and bioavailability [6] [9]. AEOL-10150 emerged from systematic structure-activity relationship (SAR) studies optimizing the porphyrin ring substituents (imidazolium groups) to maximize catalytic rate constants for O₂•⁻ dismutation and ONOO⁻ reduction while ensuring chemical stability [5] [9].
Initial research explored AEOL-10150 for neurodegenerative diseases (e.g., Amyotrophic Lateral Sclerosis - ALS) and stroke [6]. However, its development trajectory pivoted significantly towards medical countermeasures (MCMs) following compelling preclinical data:
The catalytic mechanism offered a critical advantage over conventional antioxidants: the ability to provide sustained protection against the prolonged oxidative stress characteristic of delayed tissue damage after radiation or chemical exposure, which can last weeks to months. This aligned perfectly with the need for MCMs effective when administered after exposure has occurred [1] [4] [7].
AEOL-10150 exemplifies the public-private partnership model for MCM development targeting threats with limited human efficacy testing feasibility. Key milestones include:
The compound's broad mechanism of action against oxidative stress positions it as a versatile countermeasure:
Table 2: AEOL-10150's Role in Medical Countermeasure Development
Aspect | Status/Rationale | Strategic Significance |
---|---|---|
Primary MCM Indication | Lung-Acute Radiation Syndrome (Lung-ARS) | Addresses a lethal sub-syndrome of ARS with no FDA-approved MCM. |
Regulatory Pathway | FDA "Animal Rule" (21 CFR 314.600) | Enables approval based on animal efficacy models and human safety data. |
Major Funding Source | BARDA Contract (Up to $118.4M) | Provides comprehensive non-clinical and CMC development support towards licensure. |
Secondary MCM Indications | Sulfur Mustard Injury (NIH CounterACT); Chlorine Gas Exposure | Leverages common oxidative stress mechanism; Expands utility across CBRN threats. |
Combination Therapy | Compatible and synergistic with Neupogen® (G-CSF) for H-ARS | Addresses multi-organ sequelae of radiation exposure; Mitigates Neupogen®-induced lung inflammation. |
Mechanistic Breadth | Catalytic scavenger of multiple ROS/RNS; Modulator of NF-κB, HIF-1α, and inflammatory cytokine pathways. | Provides comprehensive defense against acute oxidative damage and delayed inflammatory/profibrotic cascades. |
The inclusion of AEOL-10150 within the Strategic National Stockpile (SNS) is a potential outcome contingent upon FDA approval. Its characteristics align with SNS requirements:
Development efforts continue to optimize administration schedules (e.g., extended durations up to 90 days post-exposure in NHP models showed enhanced survival benefits [4]) and explore formulations to enhance delivery. The convergence of substantial government funding, compelling efficacy data across species and threat agents, and progression towards regulatory review underscores AEOL-10150's strategic importance in national and global preparedness for CBRN emergencies [4] [7] [10].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0